![molecular formula C17H13N3O4S B4723988 2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4723988.png)
2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one
Overview
Description
2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic compound that has attracted significant scientific interest due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, studies have suggested that the compound may inhibit cell growth by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, this compound has been shown to disrupt bacterial cell membrane integrity, leading to cell death.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one has low toxicity and does not cause significant adverse effects in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one is its high purity and stability, making it an ideal compound for use in lab experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one. One potential direction is to further investigate its antitumor properties and explore its potential as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new antimicrobial agents. Finally, future research could focus on developing more cost-effective synthesis methods for this compound to increase its accessibility for research purposes.
Scientific Research Applications
2-[(4-hydroxyphenyl)(methyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
(5Z)-2-(4-hydroxy-N-methylanilino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-19(12-6-8-14(21)9-7-12)17-18-16(22)15(25-17)10-11-2-4-13(5-3-11)20(23)24/h2-10,21H,1H3/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYRHOZYRCQSQZ-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.